cis-1,3-Dichlorocyclohexane

Conformational analysis Molecular mechanics Physical organic chemistry

cis-1,3-Dichlorocyclohexane (CAS 24955-63-3, molecular formula C₆H₁₀Cl₂, molecular weight 153.05 g/mol) is a stereochemically defined disubstituted cyclohexane with chlorine substituents at the 1- and 3-positions in a cis configuration. The compound exists as a meso isomer possessing an internal plane of symmetry, rendering it achiral despite containing two chiral centers—a distinguishing feature from its chiral trans counterpart.

Molecular Formula C6H10Cl2
Molecular Weight 153.05 g/mol
CAS No. 24955-63-3
Cat. No. B14684742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Dichlorocyclohexane
CAS24955-63-3
Molecular FormulaC6H10Cl2
Molecular Weight153.05 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)Cl)Cl
InChIInChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2/t5-,6+
InChIKeyHXWLCXAXTOJPJL-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,3-Dichlorocyclohexane (CAS 24955-63-3): Technical Specifications and Procurement Baseline


cis-1,3-Dichlorocyclohexane (CAS 24955-63-3, molecular formula C₆H₁₀Cl₂, molecular weight 153.05 g/mol) is a stereochemically defined disubstituted cyclohexane with chlorine substituents at the 1- and 3-positions in a cis configuration [1]. The compound exists as a meso isomer possessing an internal plane of symmetry, rendering it achiral despite containing two chiral centers—a distinguishing feature from its chiral trans counterpart [2]. Predicted physicochemical properties include a boiling point of 213.4 °C at 760 mmHg, density of 1.14 g/cm³, refractive index of 1.472, and vapor pressure of 0.24 mmHg at 25 °C . Its cis stereochemistry imparts a conformationally mobile structure with an equilibrium favoring the diequatorial conformer over the diaxial conformer, which directly influences its polarity, chromatographic behavior, and reactivity relative to positional and stereochemical analogs [3].

cis-1,3-Dichlorocyclohexane Procurement: Why Stereochemical and Regioisomeric Substitution Is Not Permissible


Procurement of generic 1,3-dichlorocyclohexane without stereochemical specification introduces critical experimental variability because the cis and trans isomers exhibit fundamentally different conformational energy landscapes and chiroptical properties. The cis isomer is an achiral meso compound, whereas trans-1,3-dichlorocyclohexane is chiral and exists as a pair of enantiomers that rotate plane-polarized light [1]. Furthermore, the conformational equilibrium of cis-1,3-dichlorocyclohexane displays pronounced solvent dependence—a property shared only with trans-1,2- and trans-1,4- isomers but absent in trans-1,3- and monohalogenated analogs—meaning that the same molecule adopts different conformational populations depending on the solvent environment, with direct consequences for dipole moment, reactivity, and spectral interpretation [2]. Additionally, substitution with 1,2- or 1,4-dichlorocyclohexane isomers introduces different ring substitution patterns with distinct retention behavior and polarity profiles [3]. Therefore, scientific and industrial users requiring reproducible stereochemistry, predictable conformational behavior, or solvent-specific properties cannot interchange cis-1,3-dichlorocyclohexane with its trans stereoisomer or regioisomeric analogs without introducing uncontrolled experimental variables.

cis-1,3-Dichlorocyclohexane: Quantified Differentiation Against Structural Analogs


Conformational Equilibrium Energy Difference vs. trans-1,3-Dichlorocyclohexane

cis-1,3-Dichlorocyclohexane exhibits a pronounced conformational preference for the diequatorial (ee) conformer over the diaxial (aa) conformer, whereas trans-1,3-dichlorocyclohexane possesses two chair conformations of equal energy. Calculations based on experimental dipole moment measurements and variable-temperature NMR data from the 5-methyl analog yield an enthalpy difference ΔH = +3.0 kcal mol⁻¹ (in acetone) favoring the ee conformer for the parent cis-1,3-dichlorocyclohexane [1]. The conformational energy difference between the two chair forms of cis-1,3-dichlorocyclohexane has been quantified at 25.0 kJ/mol (5.98 kcal/mol), attributable to 1,3-diaxial Cl–Cl interactions in the higher-energy conformer [2]. In contrast, trans-1,3-dichlorocyclohexane has a single axial chlorine in either chair conformer, yielding two isoenergetic chair forms with zero energy difference [3].

Conformational analysis Molecular mechanics Physical organic chemistry

Solvent-Dependent Conformational Equilibrium: Differential Behavior vs. trans-1,3- and Monohalogenated Analogs

The conformational equilibrium of cis-1,3-dichlorocyclohexane displays a large solvent dependence, in contrast to trans-1,3-dichlorocyclohexane and monohalogenated cyclohexanes which exhibit no solvent dependence. An electrostatic solvation model demonstrated that cis-1,3-, trans-1,2-, and trans-1,4-dichloro- and -dibromo-cyclohexanes all exhibit pronounced medium effects, whereas cyclohexyl halides and trans-1,3-dichlorocyclohexane show negligible solvent response [1]. This differential solvent sensitivity means that cis-1,3-dichlorocyclohexane adopts measurably different conformational populations in solvents of varying polarity, directly affecting its effective dipole moment and reactivity profile.

Solvent effects Conformational analysis Dielectric response

Kovats Retention Index for GC-MS Identification vs. Other Dichlorocyclohexane Isomers

cis-1,3-Dichlorocyclohexane exhibits a reported Kovats retention index of 1084 on an OV-101 non-polar capillary column, as documented in chromatographic studies of cyclohexane chlorination products [1]. This retention index, derived from an additive scheme validated for predicting retention indices of chlorinated cyclohexanes, provides a reproducible metric for unambiguous GC-MS identification of the cis-1,3-isomer in mixtures containing other dichlorocyclohexane positional and stereochemical isomers. The trans-1,3-dichlorocyclohexane isomer and the 1,2- and 1,4- regioisomers display distinct retention behavior, enabling baseline separation and quantitation.

Gas chromatography Analytical chemistry Isomer identification

Meso Achiral Structure vs. Chiral trans-1,3-Dichlorocyclohexane

cis-1,3-Dichlorocyclohexane is an achiral meso compound possessing an internal plane of symmetry despite having two chiral centers (C1 and C3). This symmetry renders the molecule optically inactive and incapable of rotating plane-polarized light [1]. In contrast, trans-1,3-dichlorocyclohexane lacks a plane of symmetry, is chiral, and exists as a pair of enantiomers that are optically active and rotate plane-polarized light in opposite directions [2]. This categorical difference in chiroptical properties is a definitive diagnostic for distinguishing between cis and trans isomers and determines the compound's behavior in chiral environments, asymmetric synthesis, and analytical methods relying on optical rotation.

Stereochemistry Chirality Optical activity

cis-1,3-Dichlorocyclohexane: Validated Research and Industrial Application Scenarios


Conformational Analysis and Molecular Mechanics Model Validation

The well-characterized conformational equilibrium of cis-1,3-dichlorocyclohexane (ΔH = 3.0 kcal mol⁻¹ favoring ee over aa conformer in acetone) and its pronounced solvent dependence make it an ideal model compound for validating computational molecular mechanics force fields, testing electrostatic solvation theories, and calibrating variable-temperature NMR methods for conformational studies [1][2]. The large energy difference between chair conformations (25.0 kJ/mol) provides a robust experimental benchmark against which computational predictions of 1,3-diaxial Cl–Cl interactions can be validated [3].

Analytical Reference Standard for GC-MS Identification of Chlorocyclohexane Mixtures

cis-1,3-Dichlorocyclohexane, with its documented Kovats retention index of 1084 on OV-101 columns, serves as an authenticated reference standard for the chromatographic identification and quantitation of cyclohexane chlorination products in complex reaction mixtures [4]. Its distinct retention behavior relative to trans-1,3- and regioisomeric 1,2- and 1,4-dichlorocyclohexanes enables unambiguous peak assignment in GC-MS workflows supporting process chemistry and environmental monitoring.

Stereochemical Reference for Meso Compound Characterization

As a prototypical meso compound containing two chiral centers yet exhibiting an internal plane of symmetry, cis-1,3-dichlorocyclohexane serves as an instructional and analytical reference for studies of stereochemical symmetry, optical inactivity, and the distinction between configurational and conformational stereoisomerism [5]. Its achiral nature contrasts directly with chiral trans-1,3-dichlorocyclohexane, providing a clear experimental system for demonstrating the relationship between molecular symmetry and optical activity.

Solvent-Sensitive Conformational Probe

The large solvent dependence of cis-1,3-dichlorocyclohexane's conformational equilibrium—a property absent in trans-1,3-dichlorocyclohexane and monohalogenated cyclohexanes—positions this compound as a valuable probe for investigating medium effects on molecular conformation [2]. Researchers studying how solvent polarity influences dipole moment, NMR chemical shifts, or reactivity of conformationally mobile systems can leverage this well-documented solvent sensitivity for controlled experimental design.

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